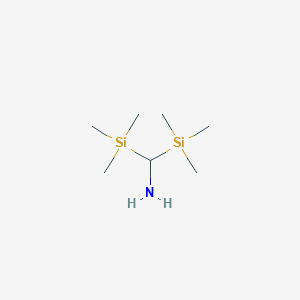

Bis(trimethylsilyl)methylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(trimethylsilyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NSi2/c1-9(2,3)7(8)10(4,5)6/h7H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSDKFPTCHQXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451218 | |

| Record name | Bis(trimethylsilyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134340-00-4 | |

| Record name | Bis(trimethylsilyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Characterization of Bis(trimethylsilyl)methylamine

Abstract

Bis(trimethylsilyl)methylamine, also known as Heptamethyldisilazane (CAS No. 920-68-3), is a versatile organosilicon compound widely utilized as a potent silylating agent in organic synthesis and for the derivatization of analytes in gas chromatography (GC). Its efficacy stems from its ability to replace active hydrogens with stable trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in first principles and supported by empirical data.

Molecular Structure and Properties

The foundational step in spectral interpretation is a clear understanding of the molecule's architecture. This compound consists of a central nitrogen atom bonded to one methyl group and two trimethylsilyl groups. This structure dictates the electronic environment of each nucleus and the vibrational modes of its bonds, which are the basis for the spectral data presented herein.

-

Chemical Formula: C₇H₂₁NSi₂

-

Molecular Weight: 175.42 g/mol

-

Boiling Point: 144-147 °C

-

Density: 0.799 g/mL at 20 °C

Caption: Key fragmentation pathways for this compound in EI-MS.

Data Summary:

| m/z | Proposed Fragment | Relative Intensity | Comments |

|---|---|---|---|

| 175 | [C₇H₂₁NSi₂]⁺˙ (M⁺) | Low | Molecular ion. |

| 160 | [M - CH₃]⁺ | Very High (Base Peak) | Loss of a methyl radical. [2] |

| 73 | [Si(CH₃)₃]⁺ | High | Trimethylsilyl cation, a hallmark of TMS derivatives. [1]|

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like hexane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions: Inject 1 µL of the sample. Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 1 min, then ramp at 10 °C/min to 250 °C.

-

MS Conditions: Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 250.

-

-

Data Acquisition: The sample is vaporized, separated by the GC column, and then enters the MS source where it is ionized and fragmented. The mass analyzer separates the ions by their m/z ratio.

-

Analysis: Extract the mass spectrum from the GC peak corresponding to the analyte. Identify the molecular ion and major fragment ions. Compare the fragmentation pattern with known patterns for silyl compounds to confirm the structure.

Conclusion

The spectral characterization of this compound is straightforward and provides a unique set of identifiers for unequivocal confirmation of its structure. The ¹H and ¹³C NMR spectra confirm the presence of two distinct methyl environments in the correct ratios. The ²⁹Si NMR provides direct evidence of the silicon framework. The IR spectrum, notable for its strong Si-C and Si-N-Si absorptions and the absence of an N-H stretch, clearly defines the key functional groups. Finally, mass spectrometry reveals a characteristic fragmentation pattern dominated by the loss of a methyl group ([M-15]⁺) and the formation of the m/z 73 ion, which are diagnostic for trimethylsilylated compounds. Together, these techniques form a self-validating analytical suite for researchers and professionals working with this important reagent.

References

-

ResearchGate. (n.d.). Figure S9. 1 H NMR spectra (400 MHz) of a micro-scale reaction of... Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). This journal is © The Royal Society of Chemistry 2014. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

Sato, T., et al. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 29(3), 238–246. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

-

ResearchGate. (2021). The chemical shifts of NH protons and their differences with respect to molecule 1. Retrieved from [Link]

-

SpectraBase. (n.d.). [Bis(trimethylsilyl)amino]-bis(trimethylsilyl-methylidene)-phosphorane - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Bis(trimethylsilyl)acetylene. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

-

Dejarme, L. E. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]

-

ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Pardasani, P., et al. (2006). Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes. European Journal of Mass Spectrometry, 12(4), 261–269. Retrieved from [Link]

-

Pascal-Man. (n.d.). 29Si NMR Some Practical Aspects. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2000). Study on the Si–Si Vibrational States of the Near Surface Region of Porous Silicon. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy study of silicone oil C-Si stretching vibration. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Bis(trimethylsilyl)methylamine: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)methylamine, also known as Heptamethyldisilazane, is a versatile organosilicon compound with the chemical formula C₇H₂₁NSi₂.[1] It is a key reagent in organic synthesis, primarily utilized for the introduction of trimethylsilyl (TMS) groups, a process known as silylation. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and insights into its reactivity and handling.

Physical Properties

This compound is a clear, colorless liquid.[2] It is characterized by the physical properties summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂₁NSi₂ | [1] |

| Molecular Weight | 175.42 g/mol | [1] |

| Boiling Point | 144-147 °C | |

| Density | 0.799 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.421 |

Chemical Properties and Reactivity

Silylation Agent:

The primary application of this compound is as a silylating agent, where it serves to protect reactive functional groups such as hydroxyls, amines, and carboxylic acids by replacing an active hydrogen with a trimethylsilyl group. Its silylating potential is comparable to that of the more commonly known hexamethyldisilazane (HMDS). A key advantage of using this compound is that its reaction byproduct is the volatile and gaseous methylamine, which can be easily removed from the reaction mixture.

The silylation reaction is a nucleophilic substitution at the silicon atom. The lone pair of electrons on the heteroatom (e.g., oxygen in a hydroxyl group or nitrogen in an amine) attacks the silicon atom of the trimethylsilyl group, leading to the displacement of the methylamino group.

Reaction with Carboxylic Acids:

This compound can be employed in the direct conversion of carboxylic acids into primary amides and nitriles, serving as an ammonia surrogate.[3] In a Lewis acid-catalyzed reaction, the carboxylic acid is first converted to a trimethylsilyl ester intermediate, which then reacts with the in situ generated trimethylsilylamine or ammonia to form the amide.[3] Further dehydration of the primary amide, by increasing the amount of this compound, can lead to the formation of the corresponding nitrile.[3]

Synthesis:

A convenient method for the synthesis of N,N-bis(trimethylsilyl)alkylamines involves the treatment of primary amines or their monotrimethylsilyl derivatives with N-(trimethylsilyl)diethylamine in the presence of a stoichiometric amount of methyl iodide.[4]

Experimental Protocol: GC Derivatization of Alcohols

The following is a general protocol for the derivatization of alcohols using this compound for analysis by gas chromatography (GC). This procedure enhances the volatility and thermal stability of the alcohols, leading to improved chromatographic separation and detection.[5]

Materials:

-

Alcohol sample

-

This compound (Heptamethyldisilazane)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[5]

-

Reaction vial with a screw cap

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the alcohol sample into a clean, dry reaction vial.

-

Dissolution: Add 100-200 µL of an anhydrous solvent to the vial to dissolve the sample.

-

Addition of Silylating Agent: Add a 2 to 3-fold molar excess of this compound to the reaction vial.

-

Reaction: Tightly cap the vial and heat the mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific alcohol.

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS for analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the eighteen protons of the two trimethylsilyl groups and a singlet for the three protons of the N-methyl group. The chemical shifts would be in the upfield region, characteristic of protons on silicon and a methyl group attached to a nitrogen atom.

-

¹³C NMR: The carbon-13 NMR spectrum would be expected to show a signal for the carbon atoms of the trimethylsilyl groups and a signal for the carbon atom of the N-methyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups. The Si-C and Si-N stretching vibrations would also be present. The absence of N-H stretching bands, which are prominent in the spectrum of its precursor methylamine, would be a key distinguishing feature.[6]

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound would likely show a molecular ion peak at m/z 175. Common fragmentation pathways for trimethylsilyl compounds involve the loss of a methyl group (M-15) to form a stable silicon-containing cation.[7]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[5] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[5] In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[5]

References

- Hamada, Y., Yamamoto, Y., & Shimizu, H. (1996). Novel Method for Preparing Bis(trimethylsilyl)amines via Treatment with Trimethylsilylamines and Methyl Iodide. Journal of Organometallic Chemistry.

- Cui, S., et al. (2021). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters.

- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.

- Kozmin, S. A., He, S., & Rawal, V. H. (1999). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl]. Organic Syntheses.

- MassBank of North America. Spectrum JP011852 for N-METHYL-N-BIS(TRIMETHYLSILYL)METHYLBENZAMIDE.

- Chemical Shifts. 13C NMR of N,N-BIS-(TRIMETHYLSILYL)-PERILLYLAMINE.

- Gelest, Inc. Safety Data Sheet for N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE.

- Thermo Fisher Scientific. (2025). Fully Automated Online Trimethylsilyl (TMS)

- ResearchGate. (2025). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Request PDF.

- Biological Magnetic Resonance Bank.

- Santa Cruz Biotechnology. N,N-Bis(trimethylsilyl)methylamine | CAS 920-63-3.

- ResearchGate. Figure S9. 1 H NMR spectra (400 MHz) of a micro-scale reaction of...

- Donike, M. (1997). Recent advances in doping analysis (4). In Sport und Buch Strauß, Köln (pp. 247-252).

- S1 Supporting Information N-Trimethylsilyl Amines for Controlled Ring-Opening Polymeriz

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906).

- Pinu, F. R., & Villas-Boas, S. G. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.

- Google Patents.

- Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting...

- Sigma-Aldrich. N,N-Bis(trimethylsilyl)

- Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr.

- Sigma-Aldrich. N,n-bis(trimethylsilyl)methylamine.

- Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.

- Angewandte Chemie Intern

- eScholarship.org. The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing...

- Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes.

- Organic Syntheses. [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl].

- Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr.

- ChemicalBook. Bis(trimethylsilyl)methane(2117-28-4) 1H NMR spectrum.

- PubChem. N,N-bis(trimethylsilyl)aminopropyltrimethoxysilane | C12H33NO3Si3 | CID 86713994.

- Doc Brown's Chemistry. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes.

- Doc Brown's Chemistry. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr.

- National Institutes of Health.

- PubChemLite. This compound (C7H21NSi2).

- FAR Chemical. Heptamethyldisilazane.

- National Institutes of Health. Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2.

- Sigma-Aldrich. N,n-bis(trimethylsilyl)methylamine.

- Little, J. L. (2003).

- National Institute of Standards and Technology. Methylamine - the NIST WebBook.

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sci-hub.st [sci-hub.st]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reaction Mechanisms of Bis(trimethylsilyl)methylamine with Electrophiles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(trimethylsilyl)methylamine, more commonly known as 1,1,1,3,3,3-hexamethyldisilazane (HMDS), is a versatile and sterically hindered amine that serves as a precursor to one of the most widely used classes of non-nucleophilic bases in modern organic synthesis. Upon deprotonation, it forms the bis(trimethylsilyl)amide anion, [N(SiMe₃)₂]⁻. The pronounced steric bulk imparted by the two trimethylsilyl (TMS) groups significantly dampens the nucleophilicity of the nitrogen center while maintaining its high basicity. This unique characteristic allows for highly selective proton abstraction in the presence of sensitive electrophilic functional groups, making it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an in-depth exploration of the core reaction mechanisms of HMDS and its corresponding amide anion with various electrophiles, offering field-proven insights into experimental design and application.

Introduction to this compound (HMDS)

HMDS is a colorless liquid with an ammonia-like odor, characterized by the chemical formula [(CH₃)₃Si]₂NH.[1][2] It is a key organosilicon compound primarily used as a potent silylating agent and, more importantly, as the conjugate acid of the bis(trimethylsilyl)amide anion.[3] The presence of two bulky TMS groups flanking the N-H bond defines its chemical personality.

Key Properties of HMDS:

-

Steric Hindrance: The large TMS groups physically obstruct the nitrogen atom, influencing its reactivity.

-

Lipophilicity: The methyl groups render the molecule soluble in a wide range of nonpolar organic solvents.[4][5]

-

Acidity: The pKa of the N-H proton is a subject of some debate in the literature, with values cited around 26-30 in various solvent systems.[3][6][7][8][9] This acidity is sufficient for deprotonation by strong organometallic bases like organolithiums or alkali metal hydrides.

The true synthetic utility of HMDS is unlocked upon its conversion to an alkali metal salt, most commonly Lithium (LiHMDS), Sodium (NaHMDS), or Potassium (KHMDS) bis(trimethylsilyl)amide. These reagents are commercially available as solids or solutions in solvents like tetrahydrofuran (THF), toluene, or hexanes.[10][11]

The Bis(trimethylsilyl)amide Anion: A Sterically Hindered, Non-Nucleophilic Base

The deprotonation of HMDS generates the bis(trimethylsilyl)amide anion, the primary reactive species in the reactions discussed herein.

Formation Mechanism: The anion is typically prepared by treating HMDS with a strong base. A common laboratory-scale preparation involves the reaction of HMDS with n-butyllithium (n-BuLi).[4][9][11][12][13]

[(CH₃)₃Si]₂NH + n-BuLi → [(CH₃)₃Si]₂N⁻Li⁺ + Butane

This reaction is an acid-base reaction where the strongly basic n-BuLi abstracts the weakly acidic proton from the nitrogen atom of HMDS. The driving force is the formation of the more stable alkane (butane) and the lithium amide salt.

The Causality of Non-Nucleophilicity

The core value of the [N(SiMe₃)₂]⁻ anion lies in its classification as a strong, non-nucleophilic base .[14][15][16]

-

High Basicity: The nitrogen atom bears a formal negative charge, making it a powerful proton acceptor (a strong Brønsted-Lowry base).

-

Low Nucleophilicity: The two bulky TMS groups act as a steric shield, preventing the nitrogen lone pair from attacking electrophilic centers (e.g., carbonyl carbons or alkyl halides).[16][17] This steric hindrance is the key differentiator from other strong bases like lithium diisopropylamide (LDA), though LDA is also considered non-nucleophilic in many contexts.[9]

This combination allows chemists to perform deprotonations to form, for example, kinetic enolates from ketones or esters, without the complication of competing nucleophilic addition to the carbonyl group.[15][16]

Core Reaction Mechanisms with Electrophiles

The reactivity of the bis(trimethylsilyl)amide anion is dominated by its basicity. However, under specific conditions, it can act as a nucleophile. The outcome of the reaction is highly dependent on the nature of the electrophile (E⁺).

Protonolysis (Reaction with Protic Electrophiles)

This is the most fundamental reaction. The amide anion will readily and rapidly abstract a proton from any available source that is more acidic than HMDS itself, including water, alcohols, and terminal alkynes. This reaction regenerates the neutral HMDS.

[(CH₃)₃Si]₂N⁻M⁺ + H-A → [(CH₃)₃Si]₂NH + M⁺A⁻ (where M = Li, Na, K and H-A is a generic protic acid)

Experimental Insight: This reaction underscores the necessity of performing reactions with metal bis(trimethylsilyl)amides under strictly anhydrous (moisture-free) and inert (e.g., nitrogen or argon) conditions.[11][18] Any trace of water will quench the base, reducing the yield of the desired product.[10]

Synthesis of Metal Amides (Reaction with Metal Halides)

A major application of alkali metal bis(trimethylsilyl)amides is as a transfer agent to create other metal amide complexes via salt metathesis reactions.[9] The steric bulk of the ligand allows for the stabilization of low-coordinate metal centers.[5][19]

n [(CH₃)₃Si]₂N⁻Li⁺ + MClₙ → M[N(SiMe₃)₂]ₙ + n LiCl (where M is a metal, e.g., Ca, Fe, Al, Ln)[4][12]

Trustworthiness: The precipitation of the alkali metal salt (e.g., LiCl) in nonpolar solvents like toluene often drives the reaction to completion.[12] The resulting lipophilic metal amide complexes are soluble in organic solvents, making them more reactive and useful than the precursor metal halides.[4][9]

Deprotonation of Carbon Acids (Enolate Formation)

This is the most common application in organic synthesis. The amide base is used to deprotonate carbon atoms adjacent to electron-withdrawing groups (like carbonyls) to form carbanions, such as enolates.[10][18][20]

Mechanism with a Ketone:

-

Proton Abstraction: The amide anion removes an α-proton from the ketone.

-

Enolate Formation: A lithium enolate is formed, which can then react with a subsequently added electrophile (e.g., an alkyl halide).

// Invisible edges for layout hmds -> enolate2 [style=invis]; }

Caption: Kinetic enolate formation and subsequent alkylation.

Expertise & Experience: The choice between KHMDS, NaHMDS, and LiHMDS can influence the stereoselectivity and regioselectivity of enolate formation. KHMDS is often favored for generating the kinetic (less substituted) enolate with high selectivity due to its high basicity and large size.[15] The aggregation state of the base (monomer, dimer, etc.), which is solvent-dependent, also plays a critical role in reactivity.[6]

Alkylation and Acylation at Nitrogen

While sterically hindered, the amide anion can act as a nucleophile, particularly with highly reactive, unhindered electrophiles like methyl iodide or acyl chlorides.[10]

[(CH₃)₃Si]₂N⁻Na⁺ + R-X → [(CH₃)₃Si]₂N-R + NaX[10][20]

This reaction is generally less common than deprotonation but provides a route to N-substituted silylamines. The resulting N-alkylated product can be hydrolyzed to yield a primary amine (R-NH₂), making this a two-step method for amine synthesis.[10][20]

Experimental Protocols & Practical Considerations

All manipulations involving metal bis(trimethylsilyl)amides must be performed using anhydrous solvents under an inert atmosphere.

Protocol: In Situ Preparation of LiHMDS and Use in Enolate Alkylation

Objective: To generate the lithium enolate of cyclohexanone and trap it with benzyl bromide.

Materials:

-

Hexamethyldisilazane (HMDS), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

-

Cyclohexanone, freshly distilled

-

Benzyl bromide, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is assembled.

-

Reagent Addition: Anhydrous THF is added to the flask via syringe, followed by HMDS (1.1 equivalents). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Base Formation: n-BuLi (1.05 equivalents) is added dropwise via syringe, keeping the internal temperature below -70 °C. The solution is stirred for 30 minutes at this temperature to ensure complete formation of LiHMDS.

-

Enolate Formation: Cyclohexanone (1.0 equivalent) is added dropwise. The reaction is stirred for 1 hour at -78 °C to allow for complete enolate formation.

-

Alkylation: Benzyl bromide (1.2 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield 2-benzylcyclohexanone.

Caption: Experimental workflow for enolate alkylation.

Data Summary

The choice of base is critical and depends on factors like desired selectivity, cost, and solubility.

| Base | Conjugate Acid pKa (approx.) | Common Form | Key Characteristics |

| LiHMDS | ~26[9] | Solution in THF/Hexanes | Less basic than LDA; highly versatile; forms aggregates in solution.[9][11] |

| NaHMDS | ~26 | Solid or Toluene solution | Commercially available as a solid; soluble in aromatic solvents.[10] |

| KHMDS | ~26[6][7] | Solid or Toluene solution | Often provides higher kinetic selectivity; highly basic.[14][15] |

| LDA | ~36[6][9] | In situ from Diisopropylamine | Stronger base than HMDS derivatives; thermally less stable.[18] |

Conclusion

This compound is the parent compound for a family of powerful, sterically hindered, non-nucleophilic bases that are foundational reagents in modern organic and organometallic chemistry. The bis(trimethylsilyl)amide anion's ability to selectively deprotonate substrates without engaging in unwanted nucleophilic side reactions allows for predictable and high-yielding transformations.[16] Its utility in forming kinetic enolates, synthesizing novel metal amide catalysts, and facilitating complex carbon-carbon bond formations makes it an essential tool for researchers in both academic and industrial settings, particularly in the field of drug development where molecular complexity and reaction control are paramount.[14]

References

- Vertex AI Search. (2026). Time in Poznan, PL.

- Vertex AI Search. (2026). Potassium Bis(trimethylsilyl)amide: A Powerful Non-Nucleophilic Base for Organic Synthesis.

- Wikipedia. (2026). Potassium bis(trimethylsilyl)amide.

- PubChem. (2026). Hexamethyldisilazane | C6H19NSi2 | CID 13838.

- Merck Index. (2026). Hexamethyldisilazane.

- Grokipedia. (2026). Potassium bis(trimethylsilyl)amide.

- Benchchem. (2026). An In-depth Technical Guide to Potassium Bis(trimethylsilyl)amide (KHMDS) as a Non-Nucleophilic Base.

- Vertex AI Search. (2026). The Power of Non-Nucleophilic Bases: Optimizing Reactions with KHMDS.

- ChemicalBook. (2026). Hexamethyldisilazane CAS#: 999-97-3.

- ChemicalBook. (2026). Hexamethyldisilazane | 999-97-3.

- Wikipedia. (2026). Sodium bis(trimethylsilyl)amide.

- Vertex AI Search. (2026). Lithium Bis(trimethylsilyl)amide: A Versatile Strong Base for Advanced Organic Synthesis.

- Wikipedia. (2026). Metal bis(trimethylsilyl)amides.

- MDPI Encyclopedia. (2026). Metal Bis(trimethylsilyl)amides.

- Grokipedia. (2026). Metal bis(trimethylsilyl)amides.

- SciSpace. (2026). Lithium Bis(trimethylsilyl)amide.

- Wikipedia. (2026). Lithium bis(trimethylsilyl)amide.

- Grokipedia. (2026). Lithium bis(trimethylsilyl)amide.

-

ACS Publications. (2012). Synthesis and Structures of Lithium 6-((Trimethylsilyl)amido)-2,4-bis(dimethylamino)[2][6]triazines and Their Manganese and Cobalt Complexes.

- PrepChem.com. (2026). Synthesis of sodium bis(trimethylsilyl)amide.

- ChemicalBook. (2021).

- Cornell eCommons. (2026). STRUCTURE-REACTIVITY PRINCIPLES OF SODIUM HEXAMETHYLDISILAZIDE AND SODIUM ALKYL(TRIMETHYLSILYL)AMIDES.

- ResearchGate. (2025). (PDF) Regioselective Functionalization of Bis(trimethylsilyl)methylimines with Electrophiles.

- Benchchem. (2026). Sodium bis(trimethylsilyl)amide | 1070-89-9.

- chemeurope.com. (2026). Sodium bis(trimethylsilyl)amide.

- NIH. (2026). Latest News: Reactions of Group 4 Bis(trimethylsilyl)

- Guidechem. (2026). What are the applications of Sodium bis(trimethylsilyl)amide? - FAQ.

- ResearchGate. (2014).

Sources

- 1. Hexamethyldisilazane | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexamethyldisilazane [drugfuture.com]

- 3. Hexamethyldisilazane | 999-97-3 [chemicalbook.com]

- 4. Metal bis(trimethylsilyl)amides - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Potassium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Hexamethyldisilazane CAS#: 999-97-3 [m.chemicalbook.com]

- 9. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 10. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. scispace.com [scispace.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

- 18. Page loading... [guidechem.com]

- 19. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]

- 20. Sodium_bis(trimethylsilyl)amide [chemeurope.com]

A Technical Guide to the Basicity of Bis(trimethylsilyl)methylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the chemical principles governing the basicity of bis(trimethylsilyl)methylamine (BSMA) and its derivatives. These organosilicon compounds are pivotal in modern organic synthesis, often serving as highly effective, sterically hindered, non-nucleophilic bases.[1][2] We will explore the nuanced interplay of electronic and steric effects imparted by the two trimethylsilyl (TMS) groups, which fundamentally alters the reactivity of the central nitrogen atom compared to its non-silylated counterparts. This document synthesizes experimental data with theoretical principles to offer a comprehensive understanding for professionals in research and development.

Introduction: Recalibrating the Fundamentals of Amine Basicity

The basicity of an amine is defined by the availability of its nitrogen lone pair to accept a proton. This availability is governed by several key factors:

-

Inductive Effects: Electron-donating groups (like alkyl groups) increase electron density on the nitrogen, enhancing basicity. Conversely, electron-withdrawing groups decrease electron density and basicity.[3][4]

-

Hybridization: The basicity of nitrogen decreases as the s-character of its hybrid orbitals increases. Therefore, sp³-hybridized amines (like trimethylamine) are more basic than sp²-hybridized amines (like pyridine), which are in turn more basic than sp-hybridized nitriles.[3]

-

Steric Hindrance: Bulky substituents around the nitrogen atom can physically obstruct the lone pair's access to a proton, thereby reducing its effective basicity.[5]

-

Resonance/Conjugation: If the nitrogen lone pair is delocalized through a π-system (e.g., in aniline), its availability for protonation is significantly reduced, leading to lower basicity.[3]

This compound and its derivatives present a fascinating case study where these factors, particularly inductive and steric effects, are uniquely modulated by the presence of silicon.

The Dominant Influence of Trimethylsilyl Groups

The substitution of two hydrogen atoms on a methylamine with bulky trimethylsilyl (TMS) groups introduces profound changes to the molecule's electronic and steric landscape.

Electronic Effects: A Counterintuitive Reduction in Basicity

While silicon is less electronegative than carbon, suggesting the Si-N bond should push electron density towards nitrogen, the overall effect of TMS groups is a reduction in the nitrogen's basicity. This is attributed to two primary phenomena:

-

σ-Inductive Withdrawal: The silicon atom, despite its lower electronegativity compared to nitrogen, acts as a net electron-withdrawing group in this context. This is due to the cumulative inductive effect of the three methyl groups on the silicon, which in turn influences the Si-N bond. More significantly, the polarizability of the Si-C bonds and the overall electronic structure lead to a net withdrawal of electron density from the nitrogen atom.[6]

-

Potential (p-d)π Back-Bonding: A debated yet frequently invoked explanation involves the interaction of the nitrogen lone pair (p-orbital) with the empty d-orbitals of the silicon atom. This delocalization of the lone pair, depicted in Figure 1, would reduce its availability for protonation, thereby decreasing basicity. While the extent of this interaction is a subject of ongoing computational and theoretical discussion, it provides a plausible model for the observed electronic behavior.[7]

Steric Hindrance: The Emergence of a Non-Nucleophilic Character

The most defining feature of BSMA derivatives is the immense steric bulk imparted by the two trimethylsilyl groups.[8] Each TMS group occupies a significant volume, effectively creating a molecular "pocket" that shields the nitrogen lone pair.

This steric shielding has a critical consequence: it severely hinders the ability of the nitrogen to act as a nucleophile, preventing it from attacking electrophilic carbon centers.[1][2] However, the proton (H⁺) is small enough to access the lone pair, allowing the molecule to function effectively as a Brønsted-Lowry base. This combination of high basicity (proton affinity) and low nucleophilicity is the hallmark of a "non-nucleophilic base," a class of reagents highly valued in organic synthesis for promoting elimination reactions over substitution reactions.[1][9]

The interplay of these electronic and steric factors is visualized in the diagram below.

Figure 1. Diagram illustrating the dual electronic and steric influences on the basicity and reactivity of the nitrogen atom in bis(trimethylsilyl)amine derivatives.

Quantitative Analysis of Basicity: pKa Data

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. Comparing the pKaH of silylated amines to their carbon analogues reveals the significant electronic impact of the TMS groups.

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Class |

| Di-tert-butylamine | ((CH₃)₃C)₂NH | ~11.1 | Sterically Hindered Alkylamine |

| Bis(trimethylsilyl)amine (HMDS) | ((CH₃)₃Si)₂NH | ~9 (estimated) / 25.8 (in DMSO) | Silylamine |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | Dialkylamine |

| Ammonia | NH₃ | 9.25 | Parent Amine |

Note: pKa values can vary significantly with the solvent used. The value for HMDS in DMSO reflects its utility as a precursor to very strong bases in non-aqueous media.

The data clearly indicates that despite the steric similarity to di-tert-butylamine, bis(trimethylsilyl)amine is a considerably weaker base in aqueous contexts, underscoring the potent electron-withdrawing nature of the two TMS groups. However, its deprotonated form, the bis(trimethylsilyl)amide anion (e.g., in LiHMDS, NaHMDS, KHMDS), is an extremely strong, non-nucleophilic base widely used in synthesis.[10]

Experimental Protocol: Determination of pKa by Potentiometric Titration

To ensure trustworthy and reproducible results, a self-validating protocol for determining the pKa of a BSMA derivative is essential. Potentiometric titration is a standard and reliable method.[11][12]

Principle

A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the titration curve, corresponding to the pH at which half of the amine has been protonated.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a ~0.01 M solution of the this compound derivative in an appropriate solvent. Due to the hydrolytic sensitivity of Si-N bonds, a non-aqueous solvent like acetonitrile or a mixed solvent system (e.g., methanol/water) may be necessary.[12][13]

-

Prepare and accurately standardize a ~0.01 M solution of HCl in the same solvent system.

-

-

pH Electrode Calibration:

-

Calibrate the pH electrode using at least two, preferably three, standard buffer solutions that bracket the expected pKa. Ensure the buffers are compatible with the chosen solvent system.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20.00 mL) of the amine solution into a titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant, moderate rate.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.10 mL).

-

After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Veq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

-

The half-equivalence point occurs at Veq / 2.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

Figure 2. Workflow for the experimental determination of pKa using potentiometric titration.

Computational Insights into Basicity

Modern computational chemistry provides powerful tools to predict and rationalize the basicity of molecules.[14] Methods like Density Functional Theory (DFT) can be used to calculate properties such as:

-

Proton Affinity (PA): The enthalpy change for the gas-phase reaction of the base with H⁺. This provides an intrinsic measure of basicity without solvent effects.

-

Partial Atomic Charges: Calculation of the partial charge on the nitrogen atom can provide a qualitative indication of its electron density.[15]

-

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the molecule's electron density surface visually identifies the regions of negative potential (in red), which correspond to the location of the lone pair and its accessibility.

These computational studies can corroborate experimental findings and provide deeper insight into the electronic structure that dictates the basicity of BSMA derivatives.[16]

Conclusion

The basicity of this compound derivatives is a complex property dictated by a delicate balance of competing factors. While the steric hindrance from the two bulky trimethylsilyl groups is the most visually apparent feature and is responsible for their celebrated status as non-nucleophilic bases, it is the powerful electron-withdrawing effect of the Si atoms that fundamentally tempers the intrinsic basicity of the nitrogen lone pair. This guide has elucidated these principles, provided quantitative context with pKa data, and outlined a robust experimental workflow for their characterization. A thorough understanding of these concepts is indispensable for researchers and drug development professionals who leverage the unique reactivity of these silylated amines to achieve specific and selective outcomes in complex organic synthesis.

References

-

Wikipedia contributors. (2023). Bis(trimethylsilyl)amine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Non-nucleophilic base. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]

-

Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

-

Roberts, J. D., McElhill, E. A., & Armstrong, R. (1951). The Electrical Effect of the Trimethylsilyl Group. Journal of the American Chemical Society, 73(6), 2933-2933. Retrieved from [Link]

-

Reddit. (2022). Why does bis trimethylsilyl amine have such a lower pka than something like dimethylamine? r/OrganicChemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

-

ChemBK. (2024). Bis(trimethylsilyl)amine. Retrieved from [Link]

-

Toth, A. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

Pliego, J. R. (2008). Computational studies of aliphatic amine basicity. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Tautomerization, acidity, basicity, and stability of cyanoform: A computational study. Retrieved from [Link]

-

Wikipedia. (2023). Steric effects. Retrieved from [Link]

-

eScholarship.org. (n.d.). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. Retrieved from [Link]

-

CaltechAUTHORS. (n.d.). The Electrical Effect of the Trimethylsilyl Group. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

-

Kovačević, B., & Maksić, Z. B. (2007). Simple Method for the Estimation of pKa of Amines†. Kemija u industriji: Časopis kemičara i kemijskih inženjera Hrvatske, 56(11), 577-580. Retrieved from [Link]

Sources

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. escholarship.org [escholarship.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. chembk.com [chembk.com]

- 14. Computational studies of aliphatic amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N,N-Bis(trimethylsilyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N,N-Bis(trimethylsilyl)methylamine, a versatile silylating agent and building block in organic synthesis. As a non-hydrolytic base, its unique properties offer distinct advantages in a variety of chemical transformations. This document will delve into its fundamental characteristics, synthesis, and key applications, providing actionable protocols and insights for laboratory practice.

Core Properties and Specifications

N,N-Bis(trimethylsilyl)methylamine, also known as Heptamethyldisilazane, is a sterically hindered amine that plays a significant role as a reagent in organic chemistry. Its primary function is the introduction of trimethylsilyl groups, a process known as silylation, which is critical for protecting functional groups, increasing volatility for gas chromatography, and enhancing reactivity.

| Property | Value |

| CAS Number | 920-68-3[1][2] |

| Molecular Formula | C7H21NSi2[2] |

| Molecular Weight | 175.42 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 144-147 °C |

| Density | 0.799 g/mL at 20 °C |

| Refractive Index | n20/D 1.421 |

Synthesis of N,N-Bis(trimethylsilyl)methylamine

The industrial synthesis of N,N-Bis(trimethylsilyl)methylamine typically involves the reaction of methylamine with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthetic Workflow Diagram

Caption: Synthetic pathway for N,N-Bis(trimethylsilyl)methylamine.

Standard Laboratory Synthesis Protocol:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of methylamine in a suitable anhydrous solvent like toluene.

-

Addition of Silylating Agent: Trimethylsilyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0-10 °C, to manage the exothermic reaction.

-

Neutralization: An appropriate base, such as triethylamine, is used to scavenge the HCl formed during the reaction, precipitating as triethylamine hydrochloride.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Workup and Purification: The precipitated salt is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by fractional distillation to yield pure N,N-Bis(trimethylsilyl)methylamine.

Applications in Organic Synthesis: Silylation of Alcohols

A primary application of N,N-Bis(trimethylsilyl)methylamine is the silylation of alcohols to form trimethylsilyl ethers. This transformation is crucial for protecting the hydroxyl group during subsequent reactions. The steric hindrance of the reagent often provides selectivity in molecules with multiple hydroxyl groups.

Silylation Workflow Diagram

Caption: General workflow for the silylation of an alcohol.

Protocol for the Silylation of a Primary Alcohol:

-

Preparation: In a flame-dried flask under an inert atmosphere, the alcohol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Reagent: N,N-Bis(trimethylsilyl)methylamine (typically 1.1 to 1.5 equivalents) is added to the solution via syringe.

-

Catalyst (Optional): For less reactive alcohols, a catalytic amount of a silylation catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or iodine can be added.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Quenching and Workup: The reaction is carefully quenched by the addition of a proton source, such as saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The resulting crude trimethylsilyl ether can be purified by column chromatography on silica gel if necessary.

Safety and Handling

N,N-Bis(trimethylsilyl)methylamine is a flammable liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

N,N-Bis(trimethylsilyl)methylamine is a valuable reagent for the protection of functional groups and as a precursor in various organic transformations. Its specific reactivity and handling requirements necessitate a thorough understanding for its safe and effective use in the laboratory. The protocols and information provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

References

-

Wikipedia. Bis(trimethylsilyl)amine. [Link]

Sources

safety and handling precautions for Bis(trimethylsilyl)methylamine

An In-depth Technical Guide to the Safe Handling of N,N-Bis(trimethylsilyl)methylamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential safety and handling precautions for N,N-Bis(trimethylsilyl)methylamine (also known as Heptamethyldisilazane). Moving beyond a simple checklist, this document elucidates the causal reasoning behind safety protocols, grounded in the specific chemical properties and reactivity of the compound. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, respond effectively to incidents, and foster a culture of safety.

Compound Profile and Inherent Hazards

N,N-Bis(trimethylsilyl)methylamine (CAS No. 920-68-3) is a versatile silylating agent used for introducing trimethylsilyl groups and as a reagent for methylamination.[1] Its utility stems from its reactivity, which is also the source of its primary hazards. A thorough understanding of its properties is the foundation of safe handling.

The primary hazards associated with this compound are its flammability and its potential to cause irritation upon contact.[1] It is classified as a Flammable Liquid, Category 3, and can cause skin, eye, and respiratory system irritation.[1]

Table 1: Physicochemical and Hazard Properties

| Property | Value | Source |

| Chemical Formula | C₇H₂₁NSi₂ | [1] |

| Molecular Weight | 175.42 g/mol | [1] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 144-147 °C | [1] |

| Density | 0.799 g/mL at 20 °C | [1] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [1] |

| GHS Hazard Codes | H226, H315, H319, H335 | [1] |

| Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |

The flash point of 28°C is critically important; it is a temperature commonly found in laboratory environments. This means that at or above this temperature, the compound can release sufficient vapor to form an ignitable mixture with air. Vapors are heavier than air and may travel along surfaces to a distant ignition source, leading to a "flashback" event.[3]

Proactive Risk Management: Engineering and Personal Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazard. For N,N-Bis(trimethylsilyl)methylamine, the primary concerns are flammable vapors and potential for aerosol generation.

-

Ventilation: All handling of this reagent must be performed within a certified chemical fume hood.[4][5] This provides local exhaust ventilation that captures vapors at the source, preventing accumulation in the laboratory and protecting the user from inhalation exposure.[4]

-

Ignition Source Control: The operational area must be free of all potential ignition sources. This includes open flames (Bunsen burners), hot plates, and spark-producing equipment such as certain stir motors or electrical outlets.[3] Use only explosion-proof electrical equipment where necessary.[4]

-

Static Electricity Mitigation: Static discharge can serve as an ignition source.[4] When transferring significant quantities of the liquid, ensure that both the source and receiving containers are properly grounded and bonded to dissipate static charge.[3][4]

Personal Protective Equipment (PPE): A Deliberate Selection

PPE is the final barrier between the scientist and the chemical. Its selection should not be arbitrary but based on a risk assessment of the planned procedure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working under pressure. Contact lenses should not be worn, as they can trap chemicals against the eye.[4]

-

Hand Protection: Nitrile or neoprene gloves are recommended.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use.[5] Employ proper glove removal technique to avoid contaminating the skin.[5]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[6] Wear long pants and closed-toe shoes to ensure no skin is exposed.

-

Respiratory Protection: For routine use within a fume hood, respiratory protection is not typically required. However, in situations where vapor exposure may occur, such as during a large spill or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor/amine cartridge is necessary.[4]

Diagram: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with N,N-Bis(trimethylsilyl)methylamine.

Caption: A decision tree for selecting task-appropriate PPE.

Standard Operating Procedures: Handling and Storage

Adherence to established protocols is critical for minimizing risk during routine laboratory operations.

Protocol: Safely Transferring N,N-Bis(trimethylsilyl)methylamine

This protocol outlines the steps for transferring the reagent from a supplier bottle to a reaction vessel.

-

Preparation:

-

Don all required PPE as determined by your risk assessment.

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Clear the fume hood of all unnecessary equipment and potential ignition sources.

-

Place an absorbent, chemical-resistant pad on the floor of the fume hood.

-

If transferring >500 mL, ensure containers are grounded and bonded.[4]

-

-

Transfer:

-

Securely clamp the receiving vessel.

-

Open the reagent bottle slowly to vent any potential pressure.

-

Carefully pour the required amount of reagent, minimizing splashing. For precise additions, use a dry syringe or cannula.

-

Avoid breathing vapors during the transfer.[5]

-

-

Completion:

-

Securely cap the reagent bottle immediately after use.

-

Wipe the exterior of the bottle with a damp cloth if necessary, ensuring the cloth is disposed of as hazardous waste.

-

Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[4]

-

Conditions for Safe Storage

The integrity of the reagent and the safety of the laboratory depend on proper storage.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4] The storage area should be away from heat and direct sunlight.[4]

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors and to protect the moisture-sensitive compound.[3][4]

-

Incompatibilities: Segregate N,N-Bis(trimethylsilyl)methylamine from incompatible materials such as strong oxidizing agents, acids, alcohols, and peroxides.[4]

Emergency Preparedness and Response

Even with meticulous planning, incidents can occur. A clear, rehearsed emergency plan is the key to a safe outcome.

Spill Response

The response to a spill depends entirely on its scale and location.

-

Minor Spill (inside a fume hood):

-

Alert nearby personnel.

-

If safe to do so, use a spill kit with an absorbent material (e.g., sand, diatomaceous earth) to contain and absorb the liquid.[6] Do not use combustible materials like paper towels.

-

Use non-sparking tools to collect the absorbed material into a designated, sealable waste container.[4]

-

Clean the spill area, and place all contaminated materials into the waste container.

-

Label the container as hazardous waste and arrange for its disposal.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the immediate area.[4]

-

Alert laboratory personnel and notify your institution's emergency response team (e.g., Environmental Health & Safety).[7]

-

Control all ignition sources from a safe distance, if possible.

-

Prevent the spill from entering drains.[4]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Diagram: Chemical Spill Response Logic

Caption: A flowchart outlining the logical steps for responding to a chemical spill.

Fire Response

In case of fire, use a suitable fire extinguisher (dry chemical, carbon dioxide, or foam).[4] Do not use a straight stream of water, as it may scatter the flammable liquid and spread the fire.[4] For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services. Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[4]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical advice.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[4]

Waste Disposal

All waste containing N,N-Bis(trimethylsilyl)methylamine, including contaminated absorbents and empty containers, must be treated as hazardous waste.[8]

-

Collect waste in a properly labeled, sealed container.

-

Handle empty containers with care, as they may contain flammable residual vapors.[4]

-

Arrange for disposal through your institution's licensed professional waste disposal service in accordance with all local and national regulations.[8] Do not dispose of this chemical down the drain.[8]

Conclusion

Safe handling of N,N-Bis(trimethylsilyl)methylamine is achieved not by fear of the chemical, but by a thorough understanding of its properties and a disciplined application of safety protocols. By integrating engineering controls, selecting appropriate PPE, adhering to safe handling procedures, and being prepared for emergencies, researchers can confidently utilize this valuable reagent while ensuring the safety of themselves and their colleagues.

References

- Gelest, Inc. (2016). Safety Data Sheet: BIS(TRIMETHYLSILYLMETHYL)AMINE. Retrieved from Gelest, Inc. [Link provided in search results]

- Carl ROTH GmbH + Co. KG. Safety Data Sheet: Bis(trimethylsilyl)amine. Retrieved from Carl ROTH. [Link provided in search results]

- Enamine. (2021). Safety Data Sheet: methylbis(trimethylsilyl)amine. Retrieved from Enamine. [Link provided in search results]

- Fisher Scientific. (2010). Safety Data Sheet: Tris(trimethylsilyl)amine. Retrieved from Fisher Scientific. [Link provided in search results]

- Carl ROTH GmbH + Co. KG. Safety Data Sheet: N,O-Bis(trimethylsilyl) acetamide. Retrieved from Carl ROTH. [Link provided in search results]

- ABX - advanced biochemical compounds. (2022). Safety Data Sheet: Bis(trimethylsilyl)cytosine. Retrieved from ABX. [Link provided in search results]

- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich. [Link provided in search results]

- Sigma-Aldrich. N,N-Bis(trimethylsilyl)methylamine for GC derivatization, LiChropur, ≥ 97.0 GC 920-68-3. Retrieved from Sigma-Aldrich. [Link provided in search results]

- Thermo Fisher Scientific. (2024). Safety Data Sheet: Sodium bis(trimethylsilyl)amide. Retrieved from Thermo Fisher Scientific. [Link provided in search results]

- MDPI. (2026). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules. [Link provided in search results]

- Gelest, Inc. (2016). Safety Data Sheet: N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE. Retrieved from Gelest, Inc. [Link provided in search results]

- Wikipedia. Bis(trimethylsilyl)amine. Retrieved from Wikipedia. [Link provided in search results]

- TCI Chemicals. GC Derivatization Reagents. Retrieved from TCI Chemicals. [Link provided in search results]

- Tokyo Chemical Industry Co., Ltd. Bis(trimethylsilyl)methylamine. Retrieved from TCI. [Link provided in search results]

- Sigma-Aldrich. N,n-bis(trimethylsilyl)methylamine. Retrieved from Sigma-Aldrich. [Link provided in search results]

- Clarkson University. Chemical Spill Procedures. Retrieved from Clarkson University. [Link provided in search results]

- Princeton EHS. Chemical Spill Procedures. Retrieved from Princeton University. [Link provided in search results]

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich. [Link provided in search results]

- Auburn University. Emergency and Spill Response Procedures. Retrieved from Auburn University. [Link provided in search results]

- Lab Pro Inc. This compound, 1G - B1826-1G. Retrieved from Lab Pro Inc. [Link provided in search results]

- University of California, Berkeley EHS. Responding to a Minor Chemical Spill. Retrieved from UC Berkeley. [Link provided in search results]

Sources

- 1. N,N-Bis(trimethylsilyl)methylamine for GC derivatization, LiChropur , = 97.0 GC 920-68-3 [sigmaaldrich.com]

- 2. labproinc.com [labproinc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. gelest.com [gelest.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to the Solubility of Bis(trimethylsilyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(trimethylsilyl)amine, a vital reagent in organic synthesis and materials science. The document delves into the theoretical principles governing its solubility, offers qualitative and semi-quantitative solubility data in a range of common organic solvents, and presents detailed, field-proven experimental protocols for the precise determination of its solubility. A critical examination of the compound's reactivity, particularly with protic solvents, is included to provide a complete understanding of its behavior in solution. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals who utilize bis(trimethylsilyl)amine in their work, enabling them to make informed decisions on solvent selection and experimental design.

Introduction: Understanding Bis(trimethylsilyl)amine

Bis(trimethylsilyl)amine, commonly known as hexamethyldisilazane (HMDS), is an indispensable organosilicon compound with the chemical formula [(CH₃)₃Si]₂NH.[1] It serves as a potent silylating agent, a precursor to strong, non-nucleophilic bases, and a surface modification agent.[2][3] Its utility in pharmaceutical development and organic synthesis is widespread, often employed for the protection of functional groups and to enhance the volatility of compounds for analytical techniques like gas chromatography.[1][3]

A common point of clarification is the distinction between bis(trimethylsilyl)amine and bis(trimethylsilyl)methylamine. The former, HMDS, is the subject of this guide. The latter, while a related organosilane, has a different chemical structure and properties. Due to the prevalence of "HMDS" in the literature and its common use as a synonym for bis(trimethylsilyl)amine, this guide will focus on this compound.

The solubility of bis(trimethylsilyl)amine is a critical parameter that dictates its reactivity, handling, and application in various chemical processes. A thorough understanding of its behavior in different solvent systems is paramount for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.

The Cornerstone of Solubility: A Theoretical Framework

The principle of "like dissolves like" is the fundamental concept governing the solubility of bis(trimethylsilyl)amine. This principle is rooted in the polarity of both the solute and the solvent. Bis(trimethylsilyl)amine is a nonpolar molecule. The two bulky, nonpolar trimethylsilyl groups dominate the molecular structure, effectively shielding the polar N-H bond. This nonpolar character is the primary determinant of its solubility profile.

The key intermolecular forces at play in solutions of bis(trimethylsilyl)amine are:

-

Van der Waals forces (London dispersion forces): These are the predominant forces of attraction between nonpolar molecules like bis(trimethylsilyl)amine and nonpolar solvents.

-

Dipole-dipole interactions: While the N-H bond possesses a dipole moment, its contribution to the overall polarity of the molecule is minimal due to steric hindrance from the trimethylsilyl groups.

The logical relationship governing solubility can be visualized as follows:

Caption: Logical flow of solubility prediction for bis(trimethylsilyl)amine.

Solubility Profile of Bis(trimethylsilyl)amine: A Practical Overview

Based on its nonpolar nature, bis(trimethylsilyl)amine exhibits high solubility in nonpolar and weakly polar aprotic solvents. Its interaction with polar protic solvents is more complex and is dominated by its reactivity.

Qualitative Solubility

The following table summarizes the qualitative solubility of bis(trimethylsilyl)amine in a variety of common organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Primary Intermolecular Forces |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Van der Waals |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Van der Waals, π-stacking |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Van der Waals, weak dipole-dipole |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Van der Waals, weak dipole-dipole |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Miscible[4][5] | Van der Waals, dipole-dipole |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Soluble | Van der Waals, dipole-dipole |

| Polar Protic | Methanol, Ethanol, Water | Reactive (See Section 4) | Hydrogen bonding (leads to reaction) |

Quantitative Solubility Data

While precise quantitative solubility data for bis(trimethylsilyl)amine across a wide temperature and pressure range is not extensively published, its miscibility with many common organic solvents implies that for practical purposes in a laboratory setting, it can be considered fully soluble in the "Miscible" categories listed above. For applications requiring precise concentrations, especially near saturation, experimental determination is essential.

The Critical Factor of Reactivity: Solubility in Protic Solvents

The interaction of bis(trimethylsilyl)amine with protic solvents, particularly alcohols and water, is not a simple dissolution process but rather a chemical reaction. The lone pair of electrons on the nitrogen atom of bis(trimethylsilyl)amine can act as a base, and the silicon-carbon bond is susceptible to cleavage by nucleophiles, especially in the presence of an acid or base catalyst.

The primary reaction with protic solvents is solvolysis, leading to the formation of trimethylsilanol and ammonia, or a silylated solvent and ammonia.

Reaction with Water: [(CH₃)₃Si]₂NH + 2 H₂O → 2 (CH₃)₃SiOH + NH₃

This reaction is generally slow but is catalyzed by acids and bases.[5]

Reaction with Alcohols: [(CH₃)₃Si]₂NH + ROH → (CH₃)₃SiOR + (CH₃)₃SiNH₂ (initial step)

This reactivity has significant implications for its use in protic solvents:

-

Solvent Integrity: The solvent is consumed and chemically altered.

-

Product Purity: The formation of byproducts can contaminate the desired product.

-

Safety: The evolution of ammonia gas can create a hazardous environment.

Therefore, it is a critical field-proven insight that protic solvents are generally unsuitable as inert solvents for bis(trimethylsilyl)amine. They should only be used when they are intended to be a reactant.

Experimental Determination of Solubility: A Validated Protocol

For applications demanding precise solubility data, the following detailed protocol is recommended. This protocol is designed to be self-validating and accounts for the moisture sensitivity of bis(trimethylsilyl)amine.

Materials and Equipment

-

Bis(trimethylsilyl)amine (analytical grade, freshly opened bottle or distilled)

-

Anhydrous organic solvents (various classes)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Glass vials with PTFE-lined septa

-

Gas-tight syringes

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

The following workflow ensures accurate and reproducible solubility determination.

Caption: Experimental workflow for determining the solubility of bis(trimethylsilyl)amine.

Step-by-Step Methodology

-

Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and cooled under a stream of inert gas. Anhydrous solvents should be obtained from a solvent purification system or used from freshly opened sealed bottles. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-